metil (5E,8Z,11Z,13Z,15S)-15-hidroxiicosa-5,8,11,13-tetraenoato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

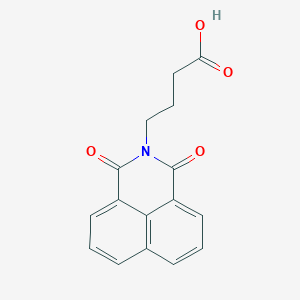

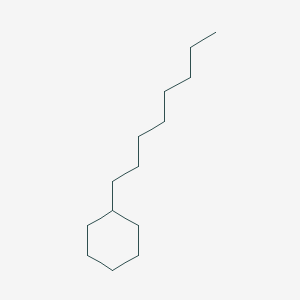

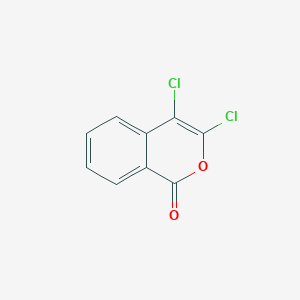

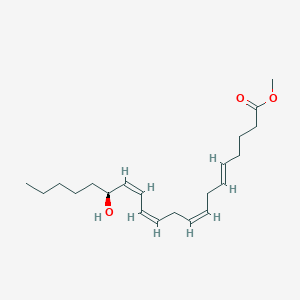

“Methyl (5E,8Z,11Z,13Z,15S)-15-hydroxy-5,8,11,13-icosatetraenoate” is a chemical compound with the molecular formula C21H34O3 . Its average mass is 334.493 Da and its monoisotopic mass is 334.250793 Da .

Molecular Structure Analysis

This compound contains a total of 55 bonds, including 23 non-H bonds, 5 multiple bonds, 15 rotatable bonds, 5 double bonds, 1 carboxylic acid (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis

A study on Drosophila melanogaster (fruit fly) showed that when the flies were fed diets supplemented with arachidonic acid (ARA), they yielded 15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid [15 (S)-HETE], which is similar to the compound .Physical And Chemical Properties Analysis

The compound has a molecular formula of C21H34O3, an average mass of 334.493 Da, and a monoisotopic mass of 334.250793 Da .Aplicaciones Científicas De Investigación

Modulación de la liberación de insulina

Los HETE se han estudiado por sus efectos sobre la liberación de insulina. Por ejemplo, 5-HETE puede provocar un aumento rápido y transitorio en la liberación de insulina a concentraciones nanomolares .

Permeabilidad de la albúmina y función renal

20-HETE se ha implicado en la reducción de la permeabilidad de la albúmina (P alb), que se asocia con proteinuria y lesión glomerular en la hipertensión temprana .

Regulación de andrógenos

Los HETE participan en la regulación de los niveles de andrógenos, que afectan procesos como el desarrollo de los genitales externos, la progresión del cáncer de próstata y los efectos antiinflamatorios .

Regulación del tono vascular

20-HETE juega un papel significativo en la regulación del tono vascular en varios órganos como el cerebro, el riñón, el corazón y los lechos esplácnicos .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds are known to interact with enzymes such as cyclooxygenases (cox-1/2), lipoxygenases (lox), and cytochrome p450 (cyp) . These enzymes play crucial roles in the biosynthesis of eicosanoids, which mediate various physiological and pathophysiological processes .

Mode of Action

It’s known that similar compounds serve as substrates for enzymes like cox-1/2, lox, and cyp, leading to the formation of various eicosanoids . These eicosanoids then interact with different receptors to mediate various physiological processes .

Biochemical Pathways

The compound is likely involved in the eicosanoid biosynthesis pathway. This pathway starts with the hydrolysis of polyunsaturated fatty acids (PUFA) from membrane phospholipids via phospholipase A2 (PLA2) . The free PUFA then serve as substrates for enzymes like COX-1/2, LOX, and CYP to form various eicosanoids . These eicosanoids mediate various physiological and pathophysiological processes .

Result of Action

Eicosanoids, which are likely products of the compound’s metabolism, are known to mediate various physiological and pathophysiological processes, including fever generation, pain response, vasoconstriction, vasodilation, platelet aggregation, platelet declumping, body temperature maintenance, and sleep-wake cycle regulation .

Action Environment

Environmental factors such as diet and the presence of other compounds can influence the action, efficacy, and stability of the compound. For example, the presence of eicosapentaenoic acid (EPA) and arachidonic acid (ARA) in the diet can influence the production of eicosanoids .

Propiedades

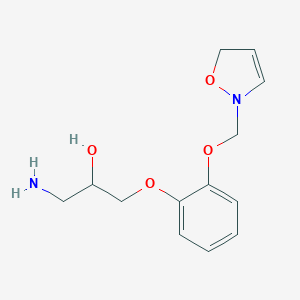

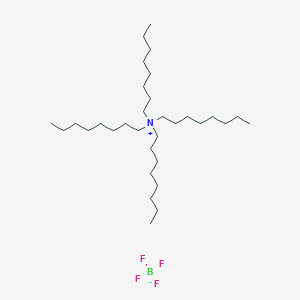

| { "Design of the Synthesis Pathway": "The synthesis of methyl (5E,8Z,11Z,13Z,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate can be achieved through a multi-step reaction sequence involving several chemical transformations.", "Starting Materials": [ "5-bromo-1-pentene", "magnesium", "ethylmagnesium bromide", "2-bromo-1-heptene", "1,4-dibromobutane", "1,5-dibromopentane", "7-bromo-1-heptene", "4-pentyn-1-ol", "methyl iodide", "1,3-dichloro-2-propanol", "triethylamine", "2,4,6-trichloro-1,3,5-triazine", "1,2-dimethoxyethane", "1,2-dimethylimidazole", "5,8,11,13-eicosatetraenoic acid" ], "Reaction": [ { "Step 1": "Preparation of Grignard reagent from 5-bromo-1-pentene and magnesium", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "5-bromo-1-pentene", "magnesium", "anhydrous ether" ], "Products": "1-penten-5-ylmagnesium bromide" }, { "Step 2": "Addition of ethylmagnesium bromide to 1-penten-5-ylmagnesium bromide", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "1-penten-5-ylmagnesium bromide", "ethylmagnesium bromide", "anhydrous ether" ], "Products": "3-heptene-1-ol" }, { "Step 3": "Bromination of 3-heptene-1-ol with 2-bromo-1-heptene", "Conditions": "In CH2Cl2, at room temperature", "Reagents": [ "3-heptene-1-ol", "2-bromo-1-heptene", "CH2Cl2" ], "Products": "3-bromo-5-hepten-1-ol" }, { "Step 4": "Conversion of 3-bromo-5-hepten-1-ol to 1,4-dibromobutene-2", "Conditions": "In CH2Cl2, at room temperature", "Reagents": [ "3-bromo-5-hepten-1-ol", "1,4-dibromobutane", "NaH", "DMF" ], "Products": "1,4-dibromobutene-2" }, { "Step 5": "Preparation of Grignard reagent from 1,5-dibromopentane and magnesium", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "1,5-dibromopentane", "magnesium", "anhydrous ether" ], "Products": "1-pentylmagnesium bromide" }, { "Step 6": "Addition of 1-pentylmagnesium bromide to 1,4-dibromobutene-2", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "1,4-dibromobutene-2", "1-pentylmagnesium bromide", "anhydrous ether" ], "Products": "1,5-dibromo-3-penten-2-ol" }, { "Step 7": "Preparation of Grignard reagent from 7-bromo-1-heptene and magnesium", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "7-bromo-1-heptene", "magnesium", "anhydrous ether" ], "Products": "1-heptylmagnesium bromide" }, { "Step 8": "Addition of 1-heptylmagnesium bromide to 1,5-dibromo-3-penten-2-ol", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "1,5-dibromo-3-penten-2-ol", "1-heptylmagnesium bromide", "anhydrous ether" ], "Products": "1,7-dibromo-3-hepten-2-ol" }, { "Step 9": "Conversion of 1,7-dibromo-3-hepten-2-ol to 4-pentyn-1-ol", "Conditions": "In THF, at room temperature", "Reagents": [ "1,7-dibromo-3-hepten-2-ol", "NaNH2", "NH3", "THF" ], "Products": "4-pentyn-1-ol" }, { "Step 10": "Conversion of 4-pentyn-1-ol to methyl 4-pentynoate", "Conditions": "In CH2Cl2, at room temperature", "Reagents": [ "4-pentyn-1-ol", "methyl iodide", "K2CO3", "DMF" ], "Products": "methyl 4-pentynoate" }, { "Step 11": "Conversion of methyl 4-pentynoate to (5E,8Z,11Z,13Z)-eicosatetraenoic acid", "Conditions": "In CH2Cl2, at room temperature", "Reagents": [ "methyl 4-pentynoate", "1,3-dichloro-2-propanol", "triethylamine", "2,4,6-trichloro-1,3,5-triazine", "1,2-dimethoxyethane", "1,2-dimethylimidazole", "5,8,11,13-eicosatetraenoic acid" ], "Products": "(5E,8Z,11Z,13Z)-eicosatetraenoic acid" }, { "Step 12": "Conversion of (5E,8Z,11Z,13Z)-eicosatetraenoic acid to methyl (5E,8Z,11Z,13Z,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate", "Conditions": "In CH2Cl2, at room temperature", "Reagents": [ "(5E,8Z,11Z,13Z)-eicosatetraenoic acid", "methyl iodide", "K2CO3", "DMF", "triethylamine", "15-crown-5", "NaH", "THF", "t-BuOOH" ], "Products": "methyl (5E,8Z,11Z,13Z,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate" } ] } | |

Número CAS |

70946-44-0 |

Fórmula molecular |

C21H34O3 |

Peso molecular |

334.5 g/mol |

Nombre IUPAC |

methyl (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate |

InChI |

InChI=1S/C21H34O3/c1-3-4-14-17-20(22)18-15-12-10-8-6-5-7-9-11-13-16-19-21(23)24-2/h5-6,9-12,15,18,20,22H,3-4,7-8,13-14,16-17,19H2,1-2H3/b6-5-,11-9-,12-10-,18-15+/t20-/m0/s1 |

Clave InChI |

ZGQAWLCSJFHXDF-QIOBGPQXSA-N |

SMILES isomérico |

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)OC)O |

SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)OC)O |

SMILES canónico |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)OC)O |

Sinónimos |

15-HETE methyl ester 15-hydroxy-5,8,11,13 eicosatetraenoic acid methyl este |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B162970.png)